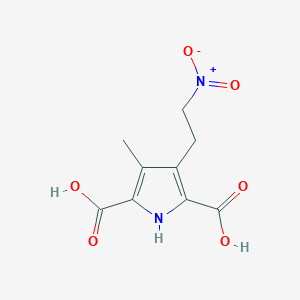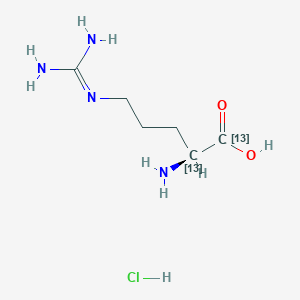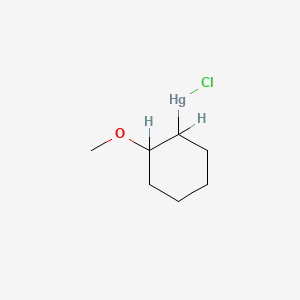![molecular formula C6H8O2 B15074918 6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
6-Oxabicyclo[3.1.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common route involves the reaction of furan with an appropriate dienophile under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
6-Oxabicyclo[3.1.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
科学的研究の応用
6-Oxabicyclo[3.1.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a scaffold for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Oxabicyclo[3.1.1]heptan-2-one involves its reactivity towards various chemical reagents. The compound’s bicyclic structure and the presence of the oxygen atom make it a versatile intermediate in organic synthesis. It can participate in ring-opening reactions, nucleophilic additions, and other transformations that are crucial for the formation of complex molecules.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a similar structure but different ring size.
7-Oxabicyclo[4.1.0]heptan-2-one: A related compound with a different ring fusion pattern.
Uniqueness
6-Oxabicyclo[3.1.1]heptan-2-one is unique due to its specific ring size and the presence of an oxygen atom within the bicyclic system. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
6-oxabicyclo[3.1.1]heptan-2-one |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-4-3-6(5)8-4/h4,6H,1-3H2 |
InChIキー |
YXLQQLFSEGOUQJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2CC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074837.png)
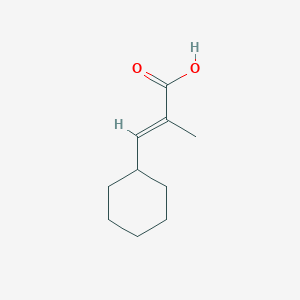
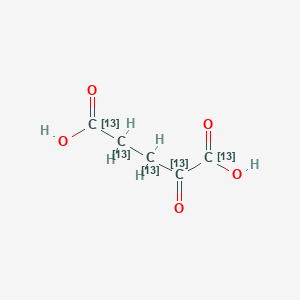
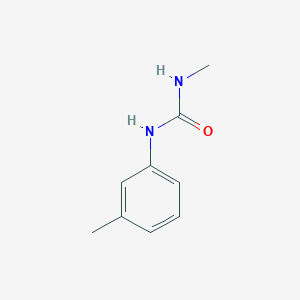
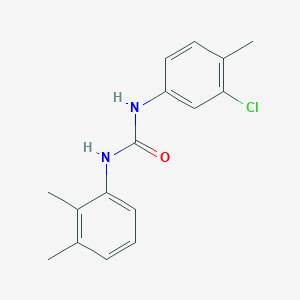
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)

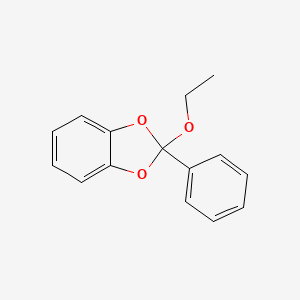
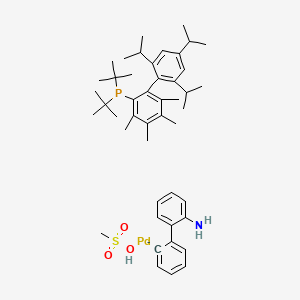
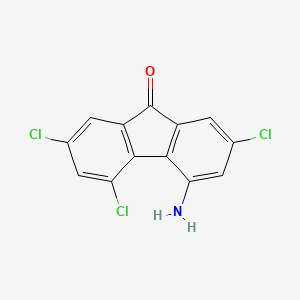
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
